molecular formula C23H36O4 B11996422 (3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate

(3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate

Cat. No.: B11996422
M. Wt: 376.5 g/mol
InChI Key: LNQFXEKUXJUUMN-UHFFFAOYSA-N
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Description

(3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate is a synthetic steroid derivative. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is related to corticosteroids, which are involved in a wide range of physiological processes including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process may include:

    Hydrogenation: To reduce double bonds in the steroid nucleus.

    Acetylation: Introduction of an acetate group at the 21st position.

    Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using similar steps as in the laboratory but optimized for efficiency and yield. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the compound.

    Substitution: Various functional groups can be introduced or modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce fully saturated steroids.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of (3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate involves its interaction with specific molecular targets such as steroid receptors. These interactions can modulate gene expression and influence various physiological processes. The pathways involved may include the regulation of inflammation, immune response, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Corticosterone: A naturally occurring corticosteroid with similar physiological effects.

    Prednisolone: A synthetic corticosteroid used in the treatment of inflammatory conditions.

    Dexamethasone: Another synthetic corticosteroid with potent anti-inflammatory properties.

Uniqueness

(3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other corticosteroids.

Properties

IUPAC Name

[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15-20,25H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQFXEKUXJUUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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